molecular formula C6H9NO3 B054401 (2-Oxopyrrolidin-1-yl)acetic acid CAS No. 53934-76-2

(2-Oxopyrrolidin-1-yl)acetic acid

Cat. No. B054401
M. Wt: 143.14 g/mol
InChI Key: JGPIWNNFLKDTSR-UHFFFAOYSA-N
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Patent
US07790747B2

Procedure details

N-Acetylglycine (0.031 ml, 0.22 mmol) was dissolved in 1:1 10N NaOH/THF (2 ml) and was stirred at 50° C. for 1 h. The mixture was neutralized to pH 4 with 6N HCl, then concentrated. The yellowish solid was diluted with 1:1 MeOH/CH2Cl2 (25 ml), filtered to remove inorganic salts, and concentrated. The solid obtained was diluted again with 1:1 MeOH/CH2Cl2 and concentrated to give (2-oxo-pyrrolidin-1-yl)-acetic acid as a white solid. The crude product was used in the next reaction without purification.
Quantity
0.031 mL
Type
reactant
Reaction Step One
Name
NaOH THF
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].Cl.[OH-].[Na+].[CH2:12]1COC[CH2:13]1>CO.C(Cl)Cl>[O:3]=[C:1]1[CH2:2][CH2:13][CH2:12][N:4]1[CH2:5][C:6]([OH:8])=[O:7] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.031 mL
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
NaOH THF
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+].C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The yellowish solid was diluted with 1:1 MeOH/CH2Cl2 (25 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid obtained
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1N(CCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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